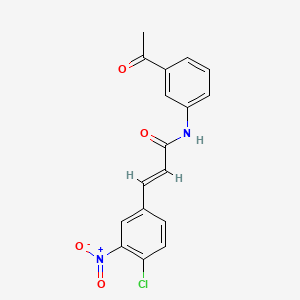
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one, also known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. It was first introduced in the market in the 1970s and has since been widely used in clinical settings.
Wirkmechanismus
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Without ergosterol, the cell membrane becomes weakened, leading to cell death. This compound also disrupts the fungal cell wall, further contributing to its antifungal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This compound has also been shown to modulate the activity of ion channels, including calcium and potassium channels. In addition to its antifungal properties, this compound has been shown to have anti-tumor and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has several advantages for lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. This compound is also stable and has a long shelf life, making it easy to store and transport. However, this compound has some limitations for lab experiments. It is not effective against all fungal species, and its antifungal activity may vary depending on the strain and growth conditions. This compound may also have off-target effects, which could complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another area of interest is the investigation of this compound's anti-tumor and anti-inflammatory effects, which could have potential therapeutic applications beyond antifungal treatment. Additionally, further research is needed to better understand the mechanism of action of this compound and its interactions with other drugs.
Synthesemethoden
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is synthesized through a multi-step process that involves the condensation of 2-chlorophenylacetic acid with ethyl acetoacetate to form 3-(2-chlorophenyl)-3-oxopropanoic acid ethyl ester. The resulting compound is then cyclized with potassium hydroxide to form 3-(2-chlorophenyl)-6-ethyl-4H-chromen-4-one. Finally, the compound is hydroxylated using hydrogen peroxide to form this compound, also known as this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one has been extensively studied for its antifungal properties. It has been found to be effective against a wide range of fungal infections, including those caused by Candida species, Aspergillus species, and dermatophytes. In addition to its antifungal properties, this compound has also been shown to have anti-tumor and anti-inflammatory effects.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-2-10-7-12-16(8-15(10)19)21-9-13(17(12)20)11-5-3-4-6-14(11)18/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGNMZZYCGLJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)
![3-[(2,3-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911532.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-2-buten-1-one](/img/structure/B5911533.png)
![1-(3-pyridinyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5911540.png)
![3-[(4-phenoxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911547.png)

![1-(4-bromophenyl)-3-[(2-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5911553.png)
![N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911556.png)
![N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5911563.png)

![N-(3-methylphenyl)-2-{4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetamide](/img/structure/B5911573.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)
![2-allyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5911590.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5911606.png)